

# Comparative Anticholinesterase Activity of Cassine and Its Analogues: A Guide for Researchers

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## Compound of Interest

Compound Name: *Cassine*

Cat. No.: *B1210628*

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This guide provides a comprehensive comparative analysis of the anticholinesterase activity of the natural alkaloid (-)-**Cassine** and its synthesized analogues. The data presented is intended for researchers, scientists, and drug development professionals working on novel therapies for neurodegenerative diseases, particularly Alzheimer's disease.

## Introduction

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. Natural products, such as the piperidine alkaloid (-)-**Cassine**, have shown promise as cholinesterase inhibitors. This guide details a comparative study on the inhibitory activity of (-)-**Cassine**, its homologous natural product (-)-Spectraline, and a series of twelve synthesized analogues against both AChE and BChE. The study highlights a notable preference for BChE inhibition among the tested compounds.

## Data Presentation: Comparative Anticholinesterase Activity

The inhibitory activities of **Cassine**, Spectaline, and their synthetic analogues were evaluated against electric eel acetylcholinesterase (AChE<sub>ee</sub>) and human butyrylcholinesterase (BChE<sub>hu</sub>). The results, expressed as inhibition constants ( $K_i$ ), are summarized in the table below. A lower  $K_i$  value indicates a higher binding affinity and more potent inhibition.

Compound	Structure	AChEe % Inhibition @ 100 $\mu$ M	BChEhu % Inhibition @ 100 $\mu$ M	BChEhu Ki ( $\mu$ M)
( $\pm$ )-Cassine (1)	Piperidine with C12 side chain	58.7 $\pm$ 4.5	72.8 $\pm$ 3.4	19.5
( $\pm$ )-Spectraline (3)	Piperidine with C14 side chain	69.8 $\pm$ 1.2	77.2 $\pm$ 1.6	11.3
Analogue 10a	Tetrahydropyridin e with C7 side chain	20.3 $\pm$ 0.9	49.3 $\pm$ 2.4	ND
Analogue 10b	Tetrahydropyridin e with C12 side chain	34.6 $\pm$ 2.6	67.5 $\pm$ 2.8	ND
Analogue 10c	Tetrahydropyridin e with C14 side chain	47.5 $\pm$ 1.5	83.4 $\pm$ 0.9	5.24
Analogue 11a	Acetylated tetrahydropyridin e with C7 side chain	17.5 $\pm$ 3.5	37.8 $\pm$ 3.5	ND
Analogue 11b	Acetylated tetrahydropyridin e with C12 side chain	21.6 $\pm$ 3.1	58.6 $\pm$ 1.9	ND
Analogue 11c	Acetylated tetrahydropyridin e with C14 side chain	28.9 $\pm$ 2.1	68.7 $\pm$ 1.7	ND
Analogue 12a	Desmethylpiperid ine with C7 side chain	13.9 $\pm$ 3.1	55.4 $\pm$ 3.1	ND

Analogue 12b	Desmethylpiperidine with C12 side chain	25.6 ± 2.8	70.9 ± 1.9	17.4
Analogue 12c	Desmethylpiperidine with C14 side chain	31.5 ± 2.1	75.3 ± 1.3	ND
Analogue 13a	Acetylated desmethylpiperidine with C7 side chain	11.6 ± 3.8	65.2 ± 2.1	13.2
Analogue 13b	Acetylated desmethylpiperidine with C12 side chain	18.7 ± 3.2	59.8 ± 2.5	ND
Analogue 13c	Acetylated desmethylpiperidine with C14 side chain	22.4 ± 2.8	66.3 ± 1.8	ND

ND: Not Determined for compounds with less than 65% inhibition at 100 µM. Data sourced from Silva et al., 2022.[\[1\]](#)[\[2\]](#)

The results indicate a general trend of higher inhibitory activity against BChE as compared to AChE. Notably, the synthetic analogue 10c exhibited the most potent BChE inhibition with a  $K_i$  of 5.24 µM.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The anticholinesterase activity was determined using an on-flow mass spectrometry-based dual-enzyme assay.

### 1. Enzyme Immobilization:

- Electric eel acetylcholinesterase (AChE<sub>ee</sub>) and human serum butyrylcholinesterase (BChE<sub>hu</sub>) were immobilized on fused silica capillaries to create immobilized enzyme

reactors (ICERs).

- The immobilization process involves activating the capillary surface, followed by the covalent attachment of the respective enzymes.

## 2. On-flow Dual-Enzyme Assay System:

- The system consists of a liquid chromatography (LC) system, two parallel ICERs (one for AChEe and one for BChEh), and a mass spectrometer (MS) detector.
- Switching valves are used to direct the flow of the substrate and inhibitor solutions through the ICERs to the MS.

## 3. Assay Procedure:

- A solution of the substrate, acetylcholine (ACh), is continuously infused through both ICERs.
- The enzymatic reaction produces choline, which is detected by the mass spectrometer. The area of the protonated choline ion peak ( $[M+H]^+$   $m/z$  104.0) is monitored to measure the baseline enzyme activity.
- To test for inhibition, a solution of the test compound (**Cassine** or its analogues) is injected into the system.
- The inhibitor and substrate are incubated with the immobilized enzymes.
- The reduction in the production of choline in the presence of the inhibitor is measured by the decrease in the corresponding peak area in the mass spectrum.
- The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

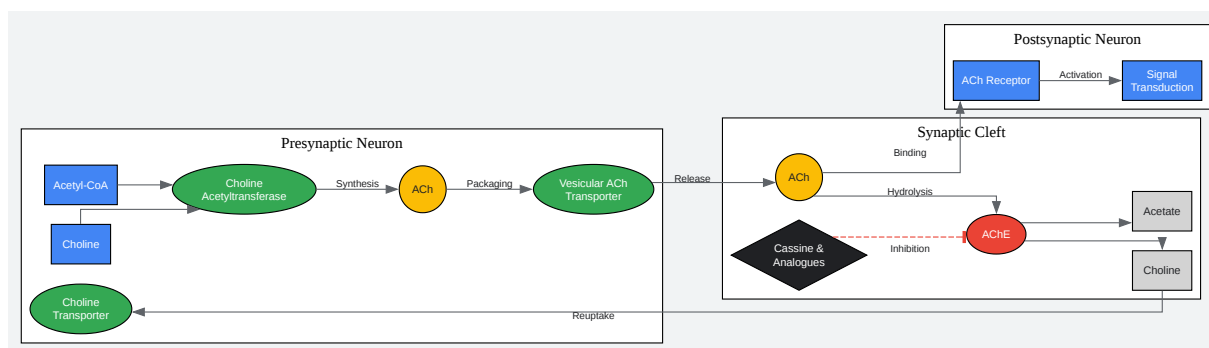
## 4. Determination of Inhibition Constant ( $K_i$ ):

- For the most potent compounds, dose-response curves were generated by injecting a range of inhibitor concentrations.

- The inhibitor constant,  $K_i$ , which reflects the binding affinity of the inhibitor to the enzyme, was determined from replots of the primary reciprocal plot data (Lineweaver-Burk plots).[1]

## Visualizations

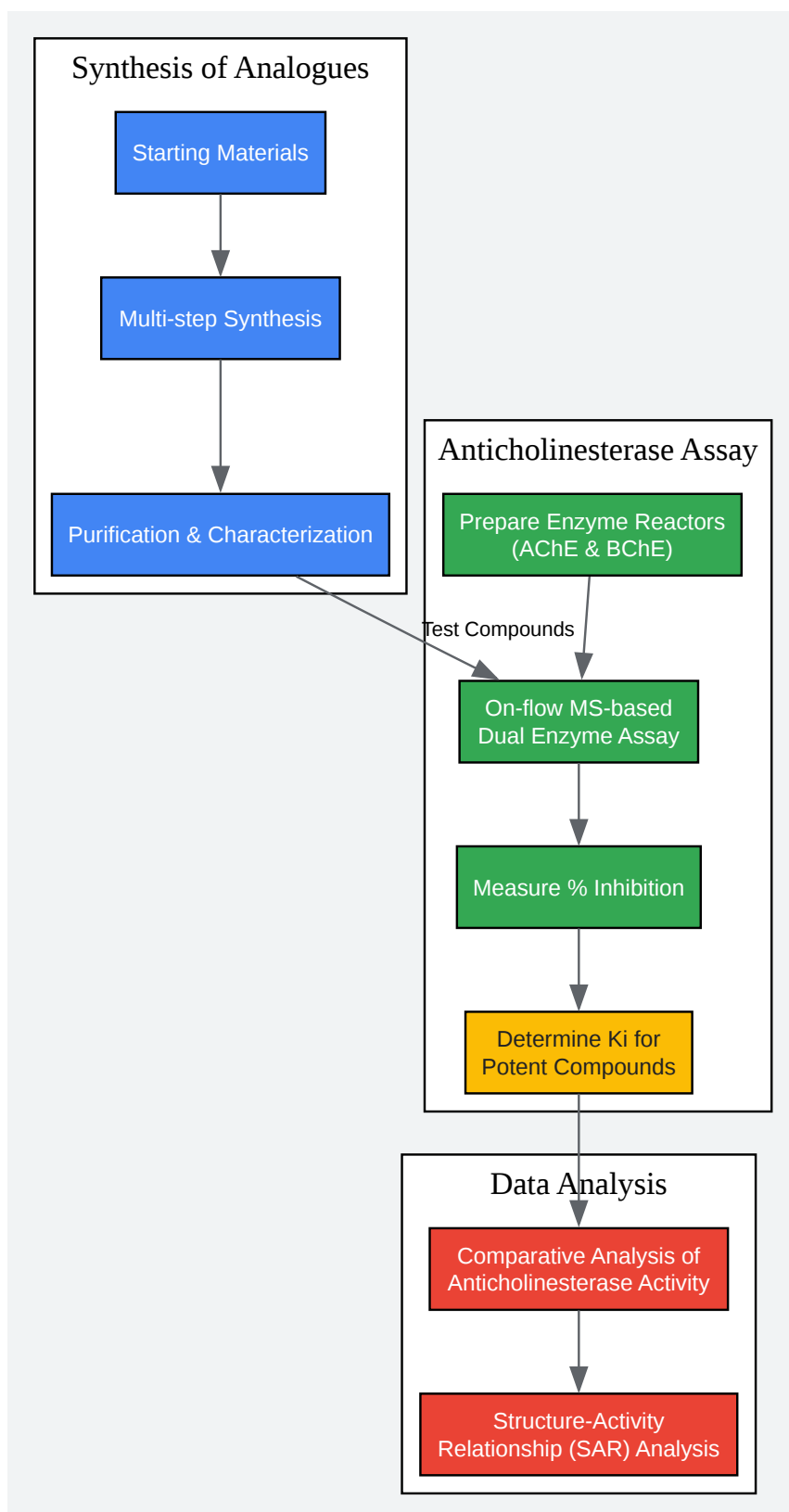
### Cholinergic Synapse Signaling Pathway



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Caption: Cholinergic synapse and the inhibitory action of **Cassine**.

## Experimental Workflow for Anticholinesterase Activity Screening



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Caption: Workflow for synthesis and anticholinesterase screening.

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## References

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